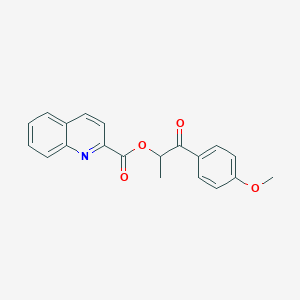
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Methoxphenidine or MXP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a potent NMDA receptor antagonist and has been used in scientific research for its unique properties.
Mécanisme D'action
MXP acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, MXP can induce a dissociative state characterized by altered perceptions of time, space, and self.
Biochemical and Physiological Effects:
MXP has been shown to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. It also has a high affinity for sigma-1 receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
MXP has several advantages for use in scientific research, including its potency, selectivity, and ability to induce dissociative effects. However, it also has limitations, such as its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on MXP, including its use in the treatment of psychiatric disorders, its effects on neural plasticity and neuroprotection, and its potential as a tool for studying the NMDA receptor and sigma-1 receptor systems. Additionally, further research is needed to elucidate the long-term safety and potential risks associated with MXP use.
Méthodes De Synthèse
MXP can be synthesized by the reaction of 3,5-dimethoxyphenol with 4-methoxyphenylacetic acid, followed by the esterification of the resulting 3,5-dimethoxy-4-(4-methoxyphenyl)phenol with ethyl oxalyl chloride.
Applications De Recherche Scientifique
MXP has been used in scientific research for its ability to induce dissociative effects similar to those of other NMDA receptor antagonists, such as ketamine and phencyclidine. It has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-hydroxy-3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-22-13-6-4-11(5-7-13)14(19)10-25-18(21)12-8-15(23-2)17(20)16(9-12)24-3/h4-9,20H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGCLRSWWRXMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B500403.png)
![4-{[4-(Acetylamino)anilino]carbonyl}isophthalic acid](/img/structure/B500404.png)
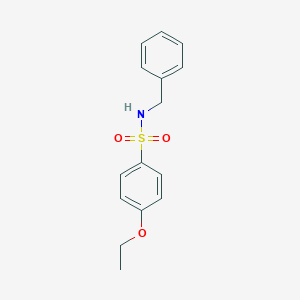
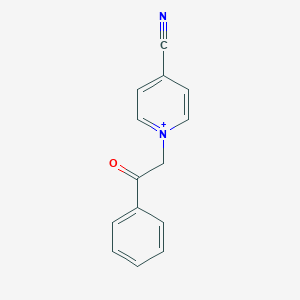
![3-(Aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B500408.png)


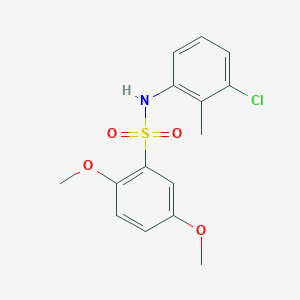
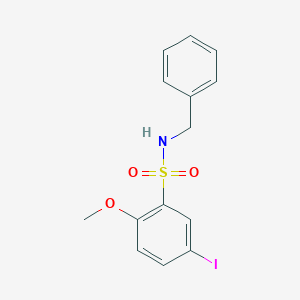
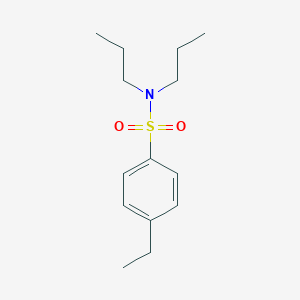
![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)
![2-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500419.png)
